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Compound of Interest

Compound Name: (1s,2s)-1,2-Dimethylcyclohexane

Cat. No.: B12794774 Get Quote

The user wants an in-depth technical guide on the molecular structure and geometry of
(1s,2s)-1,2-dimethylcyclohexane. This requires a detailed explanation of its stereochemistry,
conformational analysis, and the methods used to determine its structure.

Here's a breakdown of the required components:

Core Directive (Autonomy): I need to create a logical and informative structure for the guide,

not just follow a template.

Scientific Integrity & Logic (E-E-A-T):

Expertise & Experience: Explain the 'why' behind concepts (e.g., why one conformer is

more stable).

Trustworthiness: Ensure the information is self-consistent and accurate.

Authoritative Grounding & Comprehensive References: Use in-text citations and provide a

full, clickable reference list at the end.

Visualization & Formatting:

Data Presentation: Use tables for quantitative data.

Experimental Protocols: Detail the methodologies.
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Mandatory Visualization: Create Graphviz diagrams for workflows or relationships with

specific formatting requirements (width, color contrast).

Execution Plan:

Introduction & Stereochemistry:

Define (1s,2s)-1,2-dimethylcyclohexane.

Explain the 's' notation and its relation to the cis configuration.[1][2][3]

Emphasize that both methyl groups are on the same side of the ring.[3][4][5]

Conformational Analysis:

Introduce the concept of chair conformations in cyclohexanes as the most stable form.[4]

Explain the ring-flipping process for cis-1,2-dimethylcyclohexane.

Describe the two resulting chair conformers: one with an axial methyl and an equatorial

methyl (a,e), and the other which is equatorial-axial (e,a) after the ring flip.[4][6][7]

Create a Graphviz diagram to illustrate this equilibrium.

Discuss the energetics. Explain that since both conformers have one axial and one

equatorial methyl group, they have the same energy and are equally stable.[4][6][7][8]

Introduce the concept of A-values to quantify the steric strain of an axial substituent.[9][10]

[11]

State the A-value for a methyl group (~1.7-1.8 kcal/mol).[9][12]

Explain that the steric strain (from 1,3-diaxial interactions) is equal in both conformers of

the cis isomer.[6][7]

Mention the additional gauche interaction between the two methyl groups present in both

conformers.[6][13]
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Molecular Geometry Determination:

Discuss experimental methods like Gas Electron Diffraction (GED) and X-ray

Crystallography for determining molecular structure.

Discuss computational methods like DFT for optimizing geometries and calculating

energies.[14]

Create a Graphviz workflow diagram showing how these methods lead to the final

geometry.

Present a table of typical/expected bond lengths and angles for a substituted cyclohexane

ring.

Spectroscopic Characterization:

Explain how NMR (¹H and ¹³C) is used.

Describe the effect of rapid ring-flipping at room temperature leading to time-averaged

signals.

Mention the possibility of resolving signals for individual conformers at low temperatures

(variable-temperature NMR).

Explain the information obtained from IR spectroscopy (C-H stretches, bends, etc.). Note

its limitations in distinguishing conformers for this molecule.

Search for specific spectroscopic data if available (NIST WebBook, PubChem).[15][16][17]

[18]

Conclusion:

Summarize the key structural features: cis configuration, dynamic equilibrium of two

equally stable (a,e) and (e,a) chair conformers.

Reiterate the importance of understanding its 3D structure for chemistry and drug

development.
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References:

Compile all sources used into a numbered list with titles, sources, and clickable URLs.

Review and Refine:

Check for scientific accuracy and clarity.

Ensure all requirements from the prompt (citations, formatting, diagrams) are met.

Verify that all Graphviz diagrams adhere to the specified color and contrast rules.

Ensure the tone is appropriate for the target audience (researchers, scientists).An In-depth

Technical Guide to the Molecular Structure and Geometry of (1s,2s)-1,2-
Dimethylcyclohexane

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive examination of the molecular structure,

stereochemistry, and conformational landscape of (1s,2s)-1,2-dimethylcyclohexane. As a

fundamental chiral molecule, its three-dimensional geometry dictates its physical properties

and chemical reactivity, making a detailed understanding essential for applications in

stereoselective synthesis and medicinal chemistry. This document synthesizes experimental

data and theoretical principles to offer a thorough analysis of its chair conformations, the

energetic factors governing their stability, and the spectroscopic methods used for

characterization.

Decoding the Stereochemistry: (1s,2s) vs. cis
The nomenclature (1s,2s)-1,2-dimethylcyclohexane precisely defines one of the

stereoisomers of 1,2-dimethylcyclohexane by specifying the absolute configuration at the two

stereogenic centers (C1 and C2). In this isomer, both methyl groups are positioned on the

same side of the cyclohexane ring's plane, which defines it as the cis isomer.[1][3][4] This

geometric arrangement is distinct from the trans isomers, where the methyl groups reside on

opposite faces of the ring.
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The cis configuration is the primary determinant of the molecule's overall shape and is crucial

for understanding its interactions and chemical behavior. While the planar representation is

useful for identifying the cis/trans relationship, a deeper analysis requires exploring its three-

dimensional conformations.[4]

Conformational Analysis: A Dynamic Equilibrium
To relieve inherent ring strain, cyclohexane and its derivatives adopt non-planar "chair"

conformations.[4] For cis-1,2-dimethylcyclohexane, the molecule is not static but exists as a

dynamic equilibrium between two distinct chair conformers, which rapidly interconvert through a

process known as a ring flip.

In one chair conformation, the C1 methyl group is in an axial (a) position, and the C2 methyl

group is in an equatorial (e) position. Upon ring-flipping, the C1 methyl becomes equatorial,

and the C2 methyl becomes axial.

Conformational Equilibrium of cis-1,2-Dimethylcyclohexane

Chair Conformer 1
(axial-equatorial)

Chair Conformer 2
(equatorial-axial)

Ring Flip

Click to download full resolution via product page

Caption: Rapid ring-flip interconversion between the two chair conformers.

Energetic Landscape and Steric Considerations
The stability of a substituted cyclohexane conformer is primarily dictated by steric strain.

Substituents in the axial position experience destabilizing 1,3-diaxial interactions with other

axial atoms. The energetic cost of placing a substituent in an axial versus an equatorial position

is quantified by its A-value, which represents the Gibbs free energy difference (ΔG).[9][10][11]

For a methyl group, the A-value is approximately 1.74 kcal/mol, indicating a strong energetic

preference for the equatorial position.[9]
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In the case of cis-1,2-dimethylcyclohexane, both chair conformers possess one axial methyl

group and one equatorial methyl group.[6][7][8] Consequently, the steric strain arising from the

1,3-diaxial interactions of the single axial methyl group is identical in both forms. This renders

the two conformers energetically equivalent, and they exist in approximately equal populations

at room temperature.[4][6][7][8]

It is also critical to note that in addition to the 1,3-diaxial interactions, a gauche-butane

interaction exists between the two adjacent methyl groups in both conformers, contributing

approximately 0.9 kcal/mol to the overall strain energy of the molecule.[6][13]

Determination of Molecular Geometry
The precise bond lengths, angles, and dihedral angles of (1s,2s)-1,2-dimethylcyclohexane
are determined through a combination of experimental techniques and computational

modeling.

Methodologies for Structural Elucidation
This workflow outlines the synergistic approach used to define the molecule's geometry.
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Workflow for Structural Elucidation

Target Molecule:
(1s,2s)-1,2-dimethylcyclohexane

Experimental Analysis Computational Modeling

Gas Electron Diffraction NMR & IR Spectroscopy DFT / Ab initio Calculations

Structural & Energetic Data

Data Validation & Analysis

Defined Molecular Geometry

Click to download full resolution via product page

Caption: A synergistic workflow for determining molecular geometry.

Experimental Protocols:

Gas Electron Diffraction (GED): Provides information about the average molecular

structure in the gas phase, free from intermolecular forces.

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) provides detailed

information about the chemical environment of atoms, while Infrared (IR) spectroscopy
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identifies vibrational modes of functional groups. At low temperatures, NMR can be used

to "freeze out" the two chair conformers and observe them individually.

Computational Protocols:

Density Functional Theory (DFT) and Ab Initio Methods: These computational chemistry

techniques are used to calculate the lowest energy (optimized) geometries of the

conformers. They can accurately predict structural parameters and relative energies,

which can then be compared to experimental data for validation.[14]

Tabulated Structural Parameters
The following table summarizes generalized structural parameters for a dimethyl-substituted

cyclohexane, based on computational models and experimental data.

Parameter Typical Value Notes

C-C (ring) bond length 1.53 - 1.54 Å
Slightly longer than in acyclic

alkanes due to ring structure.

C-C (methyl) bond length 1.53 - 1.54 Å Standard sp³-sp³ carbon bond.

C-H bond length 1.09 - 1.10 Å
Typical for sp³-hybridized

carbon.

∠CCC (ring) angle ~111°
Deviates from the ideal 109.5°

tetrahedral angle.

Ring Dihedral Angles ~55-60°
Characteristic of the puckered

chair conformation.

Spectroscopic Signature
Spectroscopy provides the definitive experimental evidence for the molecule's structure and

dynamic nature.

¹H and ¹³C NMR Spectroscopy: At room temperature, the rapid interconversion of the two

chair forms leads to time-averaged NMR signals. The axial and equatorial protons on a given
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carbon become chemically equivalent on the NMR timescale, simplifying the spectrum.

Similarly, a single peak is observed for the two methyl carbons.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong C-H stretching

absorptions between 2850-3000 cm⁻¹ and C-H bending vibrations around 1375 cm⁻¹ and

1450 cm⁻¹. While confirming the alkane nature of the molecule, IR is less effective than NMR

for detailed conformational analysis. Spectroscopic data for related isomers are available in

public databases like the NIST WebBook.[15][17]

Conclusion for the Professional
The molecular architecture of (1s,2s)-1,2-dimethylcyclohexane is defined by its cis

stereochemistry, which results in a dynamic equilibrium between two energetically equivalent

(axial-equatorial) chair conformations. The steric strain, dominated by a single axial methyl

group in each conformer, is identical, leading to an equal population of both forms at ambient

temperatures. This conformational dynamism is a critical feature influencing the molecule's

macroscopic properties and its potential as a chiral building block in pharmaceutical and

materials science. A thorough understanding of this structure, validated by both computational

and spectroscopic methods, is paramount for predicting its behavior in complex molecular

systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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